![molecular formula C13H17NO2 B2792450 N-(2-(furan-3-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 1428352-24-2](/img/structure/B2792450.png)
N-(2-(furan-3-yl)ethyl)cyclohex-3-enecarboxamide
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Overview
Description
Scientific Research Applications
Medicinal Chemistry: Glycosidase Inhibition
N-[2-(Furan-3-yl)ethyl]cyclohex-3-ene-1-carboxamide has potential applications in medicinal chemistry, particularly as a glycosidase inhibitor . Glycosidases are enzymes that break down glycosidic bonds and are involved in numerous biological processes. Inhibitors of these enzymes can be crucial in treating diseases like diabetes, viral infections, and certain cancers. The compound’s structure could be modified to enhance its interaction with glycosidases, potentially leading to new therapeutic agents.
Agriculture: Pesticide Development
In agriculture, this compound could be explored for the development of new pesticides . Its structural framework allows for the attachment of various functional groups, which could interact with biological targets in pests. Research into its activity against plant pathogens could lead to safer and more effective crop protection chemicals.
Materials Science: Polymer Synthesis
The unique chemical structure of N-[2-(Furan-3-yl)ethyl]cyclohex-3-ene-1-carboxamide makes it a candidate for polymer synthesis applications. Its cyclohexene core can undergo various chemical reactions, potentially leading to new polymers with desirable properties like increased flexibility, durability, or biodegradability.
Environmental Science: Pollutant Remediation
This compound could also find applications in environmental science, particularly in pollutant remediation strategies . Its chemical reactivity might be harnessed to break down or sequester harmful environmental pollutants, aiding in the cleanup of contaminated sites.
Biochemistry: Enzyme Reaction Studies
In biochemistry, N-[2-(Furan-3-yl)ethyl]cyclohex-3-ene-1-carboxamide could be used to study enzyme reactions . By acting as a substrate analog, it could help elucidate the mechanisms of enzyme-catalyzed reactions, providing insights into enzyme function and regulation.
Pharmacology: Drug Delivery Systems
Finally, in pharmacology, the compound could be utilized in the development of drug delivery systems . Its structure could be tailored to interact with biological membranes, facilitating the transport of therapeutic agents to specific sites within the body, thus enhancing the efficacy and reducing the side effects of drugs.
Mechanism of Action
Target of Action
The compound is structurally similar to other cyclohexanecarboxylic acids, which have been investigated for their inhibitory activity on glycosidases . Glycosidases are a crucial group of enzymes that facilitate the hydrolytic cleavage of glycosidic bonds .
Mode of Action
Given its structural similarity to other cyclohexanecarboxylic acids, it may act as a glucosidase inhibitor . These inhibitors are typically designed to mimic a substrate, a transition state, or an enzyme reaction product .
Biochemical Pathways
The compound may affect the biochemical pathways involving glycosidases . These enzymes play essential roles in numerous biochemical pathways linked to various metabolic disorders and diseases including diabetes, viral and bacterial infections, lysosomal storage disorders, and cancer .
Result of Action
As a potential glucosidase inhibitor, it may interfere with the normal function of these enzymes, potentially leading to therapeutic effects in the treatment of diseases associated with these enzymes .
properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(12-4-2-1-3-5-12)14-8-6-11-7-9-16-10-11/h1-2,7,9-10,12H,3-6,8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHNZHFNMVGKAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-3-yl)ethyl)cyclohex-3-enecarboxamide |
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